molecular formula C12H12ClNO2 B12118820 (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

Katalognummer: B12118820
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: NIDFAOQNOXNGFB-ODOBQZIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxypent-3-en-2-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one typically involves the condensation of 3-chlorobenzaldehyde with a suitable amine, followed by the addition of a hydroxypent-3-en-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol
  • 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Uniqueness

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H12ClNO2

Molekulargewicht

237.68 g/mol

IUPAC-Name

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H12ClNO2/c1-8(15)12(9(2)16)7-14-11-5-3-4-10(13)6-11/h3-7,15H,1-2H3/b12-8+,14-7?

InChI-Schlüssel

NIDFAOQNOXNGFB-ODOBQZIKSA-N

Isomerische SMILES

C/C(=C(/C=NC1=CC(=CC=C1)Cl)\C(=O)C)/O

Kanonische SMILES

CC(=C(C=NC1=CC(=CC=C1)Cl)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.